5-Bromo-N,N-dimethylthiazol-2-amine
Description
5-Bromo-N,N-dimethylthiazol-2-amine (CAS: 66571-60-6) is a brominated thiazole derivative with the molecular formula C₅H₇BrN₂S and a molecular weight of 207.10 g/mol . Its structure features a thiazole ring substituted with a bromine atom at position 5 and a dimethylamino group (-N(CH₃)₂) at position 2 (Figure 1). This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, offering reactivity at the bromine site for cross-coupling reactions and functional group transformations .
Properties
IUPAC Name |
5-bromo-N,N-dimethyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S/c1-8(2)5-7-3-4(6)9-5/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKKLSJTAVXQBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902899 | |
| Record name | NoName_3475 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60902899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Bromo-N,N-dimethylthiazol-2-amine typically involves the bromination of N,N-dimethylthiazol-2-amine. One common method includes the reaction of N,N-dimethylthiazol-2-amine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the thiazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
5-Bromo-N,N-dimethylthiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of N,N-dimethylthiazol-2-amine.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-N,N-dimethylthiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-dimethylthiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-Bromo-1,3,4-thiadiazol-2-amine
- Structure : Replaces the thiazole ring with a 1,3,4-thiadiazole core.
- Molecular Formula : C₂H₂BrN₃S.
- Key Features: The thiadiazole ring contains two nitrogen atoms and one sulfur atom, creating distinct electronic properties compared to thiazole. Used in synthesizing imidazo[2,1-b][1,3,4]thiadiazoles via reactions with ω-bromoacetophenone .
- Differences :
- Reduced aromaticity compared to thiazole, influencing binding interactions in biological systems.
- Higher electrophilicity at the bromine site due to the electron-deficient thiadiazole ring.
5-Bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine
- Structure: Diethylamino (-N(CH₂CH₃)₂) substituent on a 1,3,4-thiadiazole ring.
- Molecular Formula : C₆H₁₀BrN₃S.
- Enhanced lipophilicity compared to dimethylamino derivatives, improving membrane permeability in drug design .
5-Bromo-N-methyl-1,3,4-thiadiazol-2-amine
5-Bromo-N,N,4-trimethyl-1,3-thiazol-2-amine
- Structure : Additional methyl group at position 4 of the thiazole ring.
- Molecular Formula : C₆H₉BrN₂S.
- The electron-donating methyl group increases electron density on the thiazole ring, moderating electrophilic substitution patterns .
Complex Derivatives: 5-Bromo-N-(1-(5-chloropyridin-2-yl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)-2-phenylethyl)-4-(trifluoromethyl)thiazol-2-amine
- Structure : Multi-substituted thiazole with trifluoromethyl, pyridinyl, and fluorophenyl groups.
- Molecular Formula : C₂₄H₁₄BrClF₇N₃S.
- Key Features :
Structural and Functional Comparison Table
Biological Activity
5-Bromo-N,N-dimethylthiazol-2-amine, a compound with the CAS number 66571-60-6, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings on its biological activity, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is characterized by its thiazole ring, which is known for its biological significance. The bromine substitution at the 5-position enhances its reactivity and biological properties. The compound has been investigated for various pharmacological activities including antibacterial, anticancer, and anti-inflammatory effects.
Antibacterial Activity
Research has demonstrated that this compound exhibits notable antibacterial properties. In a study focusing on structurally novel compounds, it was found to be effective against a range of bacterial strains, including multidrug-resistant strains. The compound's mechanism involves disrupting bacterial cell membrane integrity, leading to cell lysis and death .
Table 1: Antibacterial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | Membrane disruption |
| Escherichia coli | 32 µg/mL | Membrane disruption |
| Pseudomonas aeruginosa | 64 µg/mL | Membrane disruption |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Preliminary studies indicate that the compound induces apoptosis in cancer cells through the activation of caspase pathways . The compound's ability to inhibit cell proliferation has been quantified using IC50 values in different cancer cell lines.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Treatment Duration (hours) | Effect on Cell Viability (%) |
|---|---|---|---|
| MCF-7 | 12.5 | 48 | 45.22 |
| HeLa | 9.0 | 72 | 21.64 |
| A549 | 15.0 | 48 | 50.00 |
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound alters the permeability of bacterial membranes, leading to cytoplasmic leakage and cell death.
- Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at specific phases, contributing to its anticancer effects .
Case Studies
A notable case study involved the evaluation of the compound's efficacy against MRSA in murine models, where it demonstrated significant antibacterial effects and reduced bacterial load effectively compared to conventional antibiotics . Furthermore, in vitro studies on various cancer cell lines showed that treatment with different concentrations led to a dose-dependent decrease in cell viability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
